S,S-Butanediyldi-L-cysteine

Description

Overview of S-Conjugated Cysteine Derivatives in Biological Systems

L-cysteine, a semi-essential amino acid, is distinguished by its reactive thiol (-SH) group. mdpi.comwikipedia.org This functional group is a key player in a multitude of biological processes, acting as a potent nucleophile and a precursor to the vital antioxidant, glutathione. wikipedia.orgcas.cn The thiol group's ability to form conjugates with other molecules gives rise to a diverse class of compounds known as S-conjugated cysteine derivatives.

In biological systems, these derivatives are integral to detoxification pathways. The mercapturate pathway, for instance, involves the conjugation of electrophilic xenobiotics to glutathione, which is subsequently metabolized to a cysteine S-conjugate and excreted. researchgate.net However, this pathway can also lead to bioactivation, where certain cysteine S-conjugates are processed by enzymes like cysteine S-conjugate β-lyases, generating reactive sulfur-containing fragments that can be toxic. researchgate.net Beyond metabolism, S-conjugated cysteines are involved in redox signaling and the regulation of protein structure and function through the formation of disulfide bonds. mdpi.com

Historical Development and Emerging Research Areas for Butanediyldi-L-cysteine Compounds

The study of cysteine and its derivatives has a rich history, with the disulfide-linked dimer, cystine, being a cornerstone in understanding protein structure. The development of methods to form and cleave disulfide bonds has been a central theme in peptide and protein chemistry. springernature.com The concept of cross-linking cysteine residues using bifunctional reagents to probe protein structure and function has been a valuable tool for biochemists. springernature.com

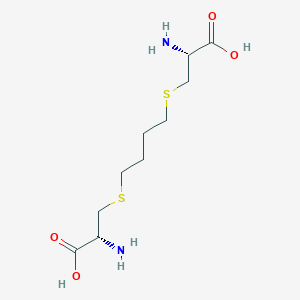

The specific compound, S,S-Butanediyldi-L-cysteine, with the chemical formula C₁₀H₂₀N₂O₄S₂ and CAS number 50727-80-5, can be conceptualized as two L-cysteine molecules linked at their sulfur atoms by a butane-1,4-diyl bridge. bldpharm.comepa.gov While direct and extensive research on this exact molecule is not widespread, its structure is highly representative of compounds formed by the cross-linking of cysteine residues with a four-carbon dithiol, such as 1,4-butanedithiol. biorxiv.orggoogle.com Emerging research in dithiol-based compounds focuses on their role as disulfide-reducing agents and as components in the development of advanced materials. mdpi.comacs.orgnih.gov

Significance of this compound in Contemporary Chemical and Biochemical Research

The significance of this compound lies in its defined structure, which serves as a model for understanding the impact of specific cross-links on peptide and protein conformation and function. The butane bridge imposes a particular spatial constraint between the two cysteine moieties, which can be used to engineer specific structural features into synthetic peptides or to study the proximity of cysteine residues in proteins. springernature.combiorxiv.org

In chemical synthesis, the principles behind the formation of such a molecule are applied to create unsymmetrical disulfides and other functionalized cysteine derivatives. organic-chemistry.org The development of dithiol amino acids that can form multiple disulfide bridges is an active area of research, aiming to create more stable and potent peptide-based therapeutics. researchgate.net

Interdisciplinary Relevance: Bridging Organic Chemistry, Biochemistry, and Material Science

The study of this compound and its analogs sits at the crossroads of several scientific disciplines.

Organic Chemistry: The synthesis of such molecules presents interesting challenges in stereoselective synthesis and the development of efficient methods for forming carbon-sulfur bonds. rsc.orggoogle.com The reactivity of the thiol group and the formation of disulfide bridges are fundamental concepts in organic chemistry. rsc.org

Biochemistry: In biochemistry, these compounds are relevant to protein folding, stability, and the study of enzyme mechanisms. springernature.com The introduction of specific cross-links can be used to stabilize protein structures or to trap transient protein-protein interactions. springernature.comnih.gov

Material Science: The principles of cross-linking cysteine residues are being adapted in material science to create novel polymers and hydrogels. mdpi.com The dynamic nature of the disulfide bond allows for the design of "smart" materials that can respond to stimuli such as changes in redox potential, leading to applications in drug delivery and self-healing materials. mdpi.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50727-80-5 | bldpharm.com |

| Molecular Formula | C₁₀H₂₀N₂O₄S₂ | bldpharm.comepa.gov |

| Average Mass | 296.41 g/mol | bldpharm.com |

| Monoisotopic Mass | 296.086449 g/mol | epa.gov |

Table 2: Related Cysteine Derivatives and their Research Context

| Compound/Concept | Relevance | Key Findings |

| Dithiol-based Reducing Agents | Reduction of disulfide bonds in biological and chemical systems. | Dithiols like NACMEAA (a hybrid of cysteine and cysteamine) show comparable performance to DTT in reducing disulfide bonds over a broader pH range. acs.orgnih.gov |

| Cysteine Cross-linking | Probing protein structure and function; creating stabilized proteins. | Cyclic thiosulfinates can selectively cross-link pairs of free cysteines, offering a strategy to stabilize protein dimers. biorxiv.orgnih.gov |

| Thiol- and Disulfide-based Materials | Development of stimulus-responsive and self-healing materials. | The reversible nature of the disulfide bond is exploited to create materials that respond to redox or pH changes. mdpi.com |

Propriétés

Numéro CAS |

50727-80-5 |

|---|---|

Formule moléculaire |

C10H20N2O4S2 |

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

(2R)-2-amino-3-[4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutylsulfanyl]propanoic acid |

InChI |

InChI=1S/C10H20N2O4S2/c11-7(9(13)14)5-17-3-1-2-4-18-6-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)/t7-,8-/m0/s1 |

Clé InChI |

SSJLDPRNDPUJAU-YUMQZZPRSA-N |

SMILES |

C(CCSCC(C(=O)O)N)CSCC(C(=O)O)N |

SMILES isomérique |

C(CCSC[C@@H](C(=O)O)N)CSC[C@@H](C(=O)O)N |

SMILES canonique |

C(CCSCC(C(=O)O)N)CSCC(C(=O)O)N |

Origine du produit |

United States |

Synthetic Methodologies and Biosynthetic Pathways Research of S,s-butanediyldi-l-cysteine

Chemical Synthesis Approaches for S,S-Butanediyldi-L-cysteine

The chemical synthesis of this compound would likely involve the formation of two thioether bonds between two L-cysteine molecules and a four-carbon linker. The primary challenge in such a synthesis is to achieve regioselectivity at the sulfur atom while protecting the other reactive functional groups (the amino and carboxyl groups) of L-cysteine.

A multi-step synthesis is a classical approach to constructing complex molecules from simpler starting materials. pearson.comresearchgate.netlibretexts.orgwalisongo.ac.id For this compound, a plausible multi-step route would involve the protection of the amino and carboxyl groups of L-cysteine, followed by alkylation of the thiol group, and subsequent deprotection.

The key steps in such a synthesis would be:

Protection of L-cysteine: The amino and carboxyl groups of L-cysteine are typically protected to prevent side reactions during the alkylation of the thiol group. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), while the carboxyl group can be protected as an ester (e.g., methyl or ethyl ester). researchgate.netnih.gov

Alkylation: The protected L-cysteine would then be reacted with a suitable 1,4-disubstituted butane, such as 1,4-dibromobutane or 1,4-diiodobutane, in the presence of a base. The base deprotonates the thiol group to form a thiolate, which then acts as a nucleophile to displace the leaving groups on the butane derivative. This step would form the desired S,S-butanediyl bridge.

Deprotection: The final step would involve the removal of the protecting groups from the amino and carboxyl functions to yield the final product, this compound. The choice of deprotection conditions depends on the protecting groups used.

A potential challenge in this approach is the possibility of polymerization or the formation of cyclic byproducts. Careful control of reaction conditions, such as stoichiometry and reaction time, would be crucial.

Table 1: Potential Multi-Step Synthesis Strategy for this compound

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection of L-cysteine | Boc-anhydride or Fmoc-Cl for amino group; Esterification for carboxyl group | To prevent side reactions at the amino and carboxyl groups. researchgate.netnih.gov |

| 2 | Alkylation | 1,4-dihalobutane (e.g., 1,4-dibromobutane), Base (e.g., NaH, K2CO3) | To form the S,S-butanediyl bridge via nucleophilic substitution. nih.gov |

| 3 | Deprotection | Acid (e.g., TFA for Boc) or Base (e.g., piperidine for Fmoc); Hydrolysis for ester cleavage | To remove protecting groups and yield the final product. |

Protecting-group-free synthesis offers a more atom-economical and efficient alternative to traditional multi-step synthesis by avoiding the protection and deprotection steps. For the synthesis of this compound, a protecting-group-free approach would likely rely on the inherent nucleophilicity difference of the functional groups in L-cysteine under specific reaction conditions.

One possible strategy could involve the direct alkylation of L-cysteine with a 1,4-dihalobutane in a basic aqueous medium. The thiol group of cysteine is more nucleophilic than the amino group at neutral or slightly basic pH. By carefully controlling the pH, it might be possible to achieve selective S-alkylation. However, the risk of N-alkylation and other side reactions remains a significant challenge.

Regioselective functionalization is key to the successful synthesis of this compound, ensuring that the alkylation occurs specifically at the sulfur atoms. beilstein-journals.orgub.edu The higher nucleophilicity of the thiol group compared to the amine is the primary basis for regioselectivity in the alkylation of cysteine. nih.gov

Advanced catalytic methods could also be employed to enhance regioselectivity. For instance, transition metal catalysts have been used for the regioselective functionalization of various organic molecules. iris-biotech.de While specific applications for this compound are not documented, the development of catalysts that can selectively activate the thiol group of cysteine in the presence of other nucleophilic groups could provide a powerful tool for its synthesis.

Another approach to achieve regioselectivity is through the use of specific activating agents that react preferentially with the thiol group.

Biotechnological and Microbial Fermentation Strategies for L-Cysteine Precursors and Derivatives

While the direct biosynthetic production of this compound has not been reported, the biotechnological production of its precursor, L-cysteine, is a well-established and industrially relevant field. mdpi.com Microbial fermentation offers a sustainable alternative to the traditional extraction of L-cysteine from animal hair.

Metabolic engineering strategies have been extensively applied to microorganisms like Escherichia coli and Corynebacterium glutamicum to overproduce L-cysteine. mdpi.com These strategies focus on manipulating the native metabolic pathways to channel more carbon and sulfur flux towards L-cysteine synthesis.

Key metabolic engineering strategies include:

Enhancing the L-serine biosynthesis pathway: L-serine is the direct precursor for L-cysteine synthesis. Overexpression of genes involved in L-serine production, such as serA, serB, and serC, can increase the availability of this key building block. mdpi.com

Overcoming feedback inhibition: The enzyme serine acetyltransferase (SAT), encoded by the cysE gene, is a key regulatory point in the L-cysteine biosynthesis pathway and is subject to feedback inhibition by L-cysteine. Engineering a feedback-resistant SAT is a crucial step in developing high-producing strains. mdpi.com

Increasing sulfur supply: Enhancing the uptake and assimilation of sulfur sources, such as sulfate or thiosulfate, can boost L-cysteine production.

Blocking competing pathways: Deleting genes that encode for enzymes that degrade L-cysteine or divert its precursors to other metabolic pathways can further increase the yield.

Table 2: Key Genes Targeted in Metabolic Engineering of E. coli for L-Cysteine Production

| Gene | Enzyme/Protein | Strategy | Rationale |

| cysE | Serine acetyltransferase | Overexpression of feedback-resistant mutant | To overcome feedback inhibition by L-cysteine. mdpi.com |

| serA, serB, serC | Enzymes for L-serine biosynthesis | Overexpression | To increase the supply of the precursor L-serine. mdpi.com |

| cysK | O-acetylserine (thiol)-lyase | Overexpression | To enhance the final step of L-cysteine synthesis. |

| cysM | O-acetylserine (thiol)-lyase B | Deletion | To prevent diversion to alternative pathways. |

| yciW | Cysteine exporter | Overexpression | To reduce intracellular toxicity and increase production. |

Enzymatic conversion offers another biotechnological route to L-cysteine and its derivatives. This approach utilizes isolated enzymes or whole cells containing specific enzymes to catalyze the desired reaction.

A well-known enzymatic method for L-cysteine production involves the conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine. While this method produces L-cysteine itself, the principles of enzymatic synthesis could potentially be adapted to produce derivatives like this compound. This would, however, require the discovery or engineering of novel enzymes capable of catalyzing the specific S-alkylation reaction with a butanediyl donor.

Optimization of Fermentation Processes

Fermentation processes are a cornerstone of the biotechnological production of amino acids, including L-cysteine and some of its derivatives. google.comgoogle.comnih.gov These processes typically involve genetically engineering microorganisms like Escherichia coli or Corynebacterium glutamicum to enhance metabolic pathways leading to the overproduction of the target molecule. encyclopedia.pubmdpi.com Strategies for optimizing L-cysteine fermentation include enhancing biosynthetic pathways, knocking out degradation enzymes, and overexpressing export systems to move the product out of the cell. nih.gov

However, for this compound, direct production via fermentation has not been reported and is scientifically implausible based on current knowledge. This is because this compound is a synthetic compound created by the chemical linkage of two L-cysteine molecules with a synthetic butanediyl group. This specific chemical structure is not a known product of any natural metabolic pathway in microorganisms.

Therefore, the optimization of fermentation processes is not applicable to the production of this compound itself. Instead, fermentation would be relevant for producing the precursor, L-cysteine. Once L-cysteine is produced and purified, it can then be used as a starting material in a subsequent chemical synthesis to yield this compound.

Characterization of Synthetic Intermediates and Reaction Mechanisms

The primary synthetic route to this compound is through the bis-alkylation of L-cysteine with a suitable 1,4-disubstituted butane, most commonly a 1,4-dihalobutane.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism, likely an SN2 reaction. The key steps are:

Deprotonation of Cysteine: The reaction is typically carried out under basic conditions (e.g., pH 8.0) to deprotonate the thiol group (-SH) of L-cysteine, forming a highly nucleophilic thiolate anion (-S⁻). nih.gov Cysteine is the most nucleophilic of the common amino acids, making its thiol group a prime target for alkylation. ucl.ac.uk

First Alkylation (Formation of the Mono-substituted Intermediate): The thiolate anion attacks one of the electrophilic carbon atoms of the 1,4-dihalobutane, displacing the first halide ion. This results in the formation of a mono-alkylated intermediate, S-(4-halobutyl)-L-cysteine.

Second Alkylation (Cyclization/Dimerization): A second molecule of deprotonated L-cysteine then attacks the remaining electrophilic carbon on the S-(4-halobutyl)-L-cysteine intermediate, displacing the second halide ion. This step forms the final this compound product.

Synthetic Intermediates:

The key synthetic intermediate in this process is the mono-alkylated cysteine, S-(4-halobutyl)-L-cysteine . The characterization of this intermediate is crucial for understanding the reaction kinetics and potential side reactions. While detailed characterization data for the specific synthesis of this compound is not extensively published, standard analytical techniques would be employed for its identification:

Mass Spectrometry (MS): To confirm the molecular weight of the intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure by analyzing the chemical environment of the protons and carbons, confirming the attachment of the butyl chain to the sulfur atom.

A potential competing reaction is an intramolecular cyclization of the S-(4-halobutyl)-L-cysteine intermediate, which would lead to a cyclic thioether instead of the desired dimeric product. However, the intermolecular reaction with a second cysteine molecule is generally favored under appropriate concentration conditions. Another possible side reaction, especially with certain reagents and conditions, is the elimination of the entire sulfur-containing side chain to form dehydroalanine. researchgate.netscispace.comresearchgate.net

Factors Influencing the Reaction:

The efficiency of the synthesis is influenced by several factors, including the nature of the leaving group on the butane linker. Reagents with better leaving groups, such as iodide, are generally more reactive than those with bromide or chloride.

The table below, based on findings from related cysteine alkylation studies, illustrates the relative efficiency of different alkylating agents in similar reactions, which serves as a model for the synthesis of this compound.

| Alkylating Agent | Leaving Group | Relative Reactivity | Primary Product Type | Reference |

|---|---|---|---|---|

| 1,4-Diiodobutane | Iodide (I⁻) | High | Bis-alkylation | researchgate.net |

| 1,4-Dibromobutane | Bromide (Br⁻) | Moderate | Bis-alkylation | nih.gov |

| 1,4-Dichlorobutane | Chloride (Cl⁻) | Low | Bis-alkylation | nih.gov |

| 1,4-bis(methansulfonyl)-butandiol | Mesylate (MsO⁻) | Moderate | Elimination/Alkylation |

Computational and Theoretical Investigations of S,s-butanediyldi-l-cysteine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules at the electronic level. For a molecule like S,S-Butanediyldi-L-cysteine, these calculations can predict its geometry, electronic structure, and energetic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not readily found, extensive research on L-cysteine and its derivatives provides a solid framework for understanding its electronic properties. nih.govnih.gov DFT calculations on cysteine have been used to analyze its adsorption on surfaces and its fragmentation pathways. nih.govnih.gov

For this compound, DFT would be instrumental in mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. In cysteine derivatives, the sulfur atom and the carboxyl and amino groups are key sites for reactivity. researchgate.net The butane linker in this compound would influence the electronic communication between the two cysteine moieties.

Key reactivity descriptors that can be derived from DFT calculations include:

| Descriptor | Significance | Anticipated Trends for this compound |

| Ionization Potential (I) | Energy required to remove an electron. | Expected to be similar to cysteine, with potential modulation by through-space interactions between the two cysteine units. |

| Electron Affinity (A) | Energy released when an electron is added. | The presence of two electrophilic sites might lead to a higher electron affinity compared to a single cysteine molecule. |

| Electronegativity (χ) | Tendency to attract electrons. | The butane linker is not expected to significantly alter the electronegativity of the cysteine functional groups. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | The flexibility of the butane linker might allow for conformations that minimize electronic repulsion, potentially affecting hardness. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | The two carboxylic acid groups could contribute to a notable electrophilicity. |

This table is generated based on general principles of DFT and studies on related molecules. researchgate.net

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, are crucial for determining the energetic properties of molecules. For this compound, these calculations would provide accurate values for its heat of formation, bond energies, and the relative energies of different conformers. Studies on L-cysteine have employed high-level ab initio methods to understand its stability and interactions.

The energetic properties of this compound would be heavily influenced by the conformational arrangement of the butane linker and the two cysteine side chains. The stability of the molecule would be a balance between stabilizing intramolecular interactions, such as hydrogen bonds between the amino and carboxyl groups of the two cysteine residues, and destabilizing steric repulsions.

The conformational landscape of this compound is expected to be complex due to the flexibility of the butane linker and the rotatable bonds within the cysteine residues. The butane linker can adopt various conformations, such as anti and gauche, which will dictate the spatial relationship between the two cysteine moieties. beilstein-journals.org

A systematic conformational search, likely employing a combination of molecular mechanics and quantum chemical methods, would be necessary to identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding between the -NH2 and -COOH groups of the two cysteine units could play a significant role in stabilizing certain conformations. Studies on cysteine derivatives have shown that intramolecular hydrogen bonds are a key factor in determining their preferred geometries. beilstein-journals.org

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent environment. nih.gov For this compound, MD simulations would reveal how the molecule flexes and changes its conformation over time in an aqueous solution. These simulations can provide insights into the flexibility of the butane linker, the dynamics of the cysteine side chains, and the solvent's effect on the molecule's structure.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic signatures of this compound, which can then be compared with experimental data for structure validation.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the calculated IR and Raman spectra would show characteristic peaks for the O-H and N-H stretching of the carboxyl and amino groups, the C-H stretching of the butane linker and cysteine backbone, and the S-H stretching of the thiol groups. Studies on L-cysteine have successfully used DFT to assign its vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecule's structure. The chemical shifts of the protons and carbons in the butane linker would be particularly sensitive to the molecule's conformation.

X-ray Absorption Spectroscopy (XANES): Theoretical calculations have been used to analyze the sulfur K-edge XANES spectra of cysteine and its derivatives, providing information about the character of the unoccupied molecular orbitals. rsc.org

| Spectroscopic Technique | Predicted Key Features for this compound | Reference Information Source |

| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching bands, C-H stretching from the alkyl chain, C=O stretching of the carboxylic acid. | nih.gov |

| Raman Spectroscopy | S-H stretching, S-S disulfide bond vibrations (if oxidized), skeletal vibrations of the butane linker. | researchgate.net |

| NMR Spectroscopy | Distinct signals for the protons and carbons of the butane linker, signals for the α- and β-protons of the cysteine residues. | beilstein-journals.org |

This table provides a general prediction of spectroscopic features based on the functional groups present in the molecule and data from related compounds.

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Theoretical studies of cysteine dimers have provided detailed insights into the nature of intermolecular interactions. mdpi.comresearchgate.net These findings are directly applicable to understanding how this compound might interact with itself or with other molecules. The primary intermolecular interactions would be:

Hydrogen Bonding: The amino and carboxyl groups of the cysteine moieties are excellent hydrogen bond donors and acceptors. This would lead to strong intermolecular hydrogen bonding networks, potentially forming dimers or larger aggregates.

Van der Waals Interactions: The nonpolar butane linker would primarily engage in van der Waals interactions.

Dipole-Dipole Interactions: The polar functional groups would contribute to dipole-dipole interactions.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis have been used to characterize and quantify these interactions in cysteine dimers. mdpi.comresearchgate.net These analyses reveal the strength and nature of the bonds, distinguishing between strong hydrogen bonds and weaker van der Waals contacts. While π-stacking is not relevant for this compound itself, if it were to interact with aromatic systems, this interaction type would also need to be considered.

Q & A

Q. What are the established protocols for synthesizing S,S-Butanediyldi-L-cysteine with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling L-cysteine residues via a butanediyldi linker under controlled conditions. Key steps include:

- Thiol-protection : Use tert-butylthiol or allyl groups to prevent undesired disulfide formation during synthesis .

- Crosslinking : React protected cysteine derivatives with 1,4-dibromobutane in an aprotic solvent (e.g., DMF) under nitrogen atmosphere to form the S,S-butanediyl bridge .

- Deprotection : Remove protecting groups using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) .

Purity is validated via HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles .

- Storage : Store in airtight containers at –20°C to minimize degradation; avoid prolonged exposure to light or moisture .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste protocols .

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the butanediyldi bridge and cysteine backbone .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 214 nm for purity assessment .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic S–S and C–N stretches .

Advanced Research Questions

Q. How can researchers design experiments to address discrepancies in reported solubility data of this compound across different studies?

- Methodological Answer :

- Systematic Solubility Testing : Conduct experiments under controlled pH (4–9), temperature (4–37°C), and ionic strength (0.1–1.0 M NaCl) .

- Statistical Analysis : Use ANOVA to compare solubility trends across conditions; report confidence intervals to quantify variability .

- Cross-Validation : Replicate experiments in triplicate and compare results with independent labs to identify methodological biases .

Q. What are the best practices for integrating computational chemistry with experimental data to study the reactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s behavior in aqueous solutions to predict hydrolysis rates .

- Density Functional Theory (DFT) : Calculate bond dissociation energies for the S–S linkage to assess redox stability .

- Validation : Correlate computational predictions with experimental data (e.g., cyclic voltammetry for redox properties) .

Q. What methodological approaches can be employed to assess the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks; monitor degradation via LC-MS .

- Degradation Pathway Analysis : Identify byproducts (e.g., cysteine monomers) using tandem mass spectrometry (MS/MS) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (–20°C) .

Data Contradiction and Replicability

Q. How should researchers resolve contradictions in the reported biological activity of this compound in cellular assays?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293), passage numbers, and serum-free media to minimize variability .

- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify threshold effects .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.